Enhanced Acidity Over Non-Chlorinated and Regioisomeric Analogs Drives Differential Reactivity
3-Chloro-5-cyanobenzoic acid exhibits a predicted pKa of 3.27±0.10, making it the strongest acid among its closest comparators . This enhanced acidity arises from the additive electron-withdrawing effects of both the 3-chloro (σₘ = 0.37) and 5-cyano (σₘ = 0.56) substituents. By contrast, the non-chlorinated 3-cyanobenzoic acid has a measurably higher pKa of 3.60 at 25 °C, the 3-chloro-4-cyano regioisomer has a predicted pKa of 3.40, and 3,5-dichlorobenzoic acid has a predicted pKa of 3.46 [1]. The ~0.2–0.33 pKa unit decrease relative to the dichloro and regioisomeric analogs translates to approximately 1.6–2.1× greater acidity, which directly impacts carboxylate anion stability, salt formation efficiency, and the pH-dependent partitioning behavior critical in both reaction work-up and biological assays [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.27 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-Cyanobenzoic acid: pKa 3.60; 3-Chloro-4-cyanobenzoic acid: pKa 3.40; 3,5-Dichlorobenzoic acid: pKa 3.46; Benzoic acid: pKa 4.19 |
| Quantified Difference | ΔpKa = -0.33 vs. 3-cyanobenzoic acid; -0.13 vs. 3-chloro-4-cyanobenzoic acid; -0.19 vs. 3,5-dichlorobenzoic acid |
| Conditions | Predicted values using ACD/Labs or comparable computational methods; 3-cyanobenzoic acid pKa experimentally determined at 25 °C |
Why This Matters
Lower pKa means more complete deprotonation at physiological or near-neutral pH conditions, improving aqueous solubility of the carboxylate salt and influencing extraction and purification efficiency during synthesis.
- [1] ChemicalBook. 3,5-Dichlorobenzoic acid (CAS 51-36-5). pKa: 3.46±0.10 (Predicted). View Source
- [2] PMC Table 3. Substituent effects on benzoic acid acidity. m-Chloro: pKa 3.83 (σ = 0.37). View Source
